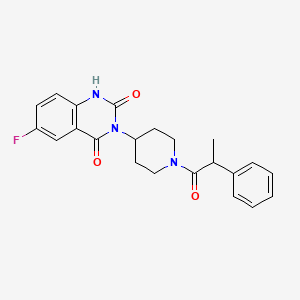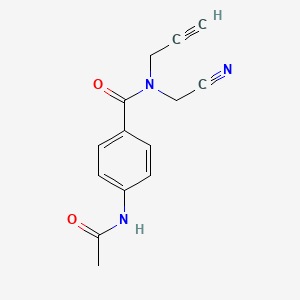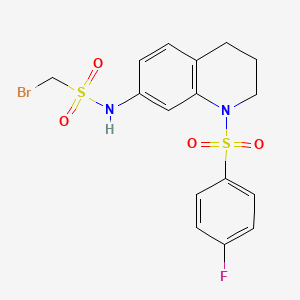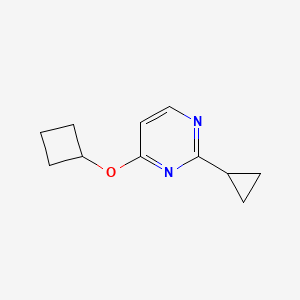
6-fluoro-3-(1-(2-phenylpropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-(1-(2-phenylpropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit promising biological activity and has been studied extensively in various research fields.
Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives , which have shown antibacterial effects against Staphylococcus aureus .
Antimicrobial Drug Development
The compound is used in the development of new drugs with potential antimicrobial activity . The structure of the existing drug molecules is modified by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
Antipsychotic Drug Synthesis
“6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride”, a compound closely related to the one you mentioned, is primarily involved in the synthesis of atypical antipsychotics such as risperidone , paliperidone and iloperidone for the treatment of schizophrenia .
Anticancer Drug Development
The compound has been found to exhibit moderate in vitro anti-proliferative potency against the cancer cell lines MCF-7 and HCT-116 .
Antioxidant Effect
One of the compounds synthesized using “6-fluoro-3-(1-(2-phenylpropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione” exhibited a better antioxidant effect among all tested compounds .
Neurodegenerative Disease Research
The compound has been used in the development of a new PET tracer, “6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)quinazolin-5-amine” or “[18F]-MK-6240”, for the detection of neurofibrillary tangles (NFTs) composed of aggregated tau protein, a pathological hallmark of several neurodegenerative diseases including Alzheimer’s disease .
Propiedades
IUPAC Name |
6-fluoro-3-[1-(2-phenylpropanoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-14(15-5-3-2-4-6-15)20(27)25-11-9-17(10-12-25)26-21(28)18-13-16(23)7-8-19(18)24-22(26)29/h2-8,13-14,17H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODBTAXVBFFTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2685543.png)
![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2685547.png)



![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2685557.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2685559.png)
![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2685560.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2685562.png)

![Bicyclo[2.1.1]hexan-2-amine;hydrochloride](/img/structure/B2685566.png)